molecular formula C14H9Cl2NO4 B1602577 4-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid CAS No. 926196-67-0

4-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid

Cat. No.: B1602577
CAS No.: 926196-67-0
M. Wt: 326.1 g/mol
InChI Key: DPALKUVXVQDMCR-UHFFFAOYSA-N
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Description

4-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a dichlorobenzamido group attached to a hydroxybenzoic acid core

Scientific Research Applications

4-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid typically involves the reaction of 3,5-dichlorobenzoyl chloride with 2-hydroxybenzoic acid in the presence of a base such as pyridine. The reaction proceeds through the formation of an amide bond between the benzoyl chloride and the hydroxybenzoic acid .

Industrial Production Methods

On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts such as zinc in the presence of methanesulfonic acid (MsOH) has been reported to facilitate the cyclization process, leading to the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Formation of 4-(3,5-Dichlorobenzamido)-2-ketobenzoic acid.

    Reduction: Formation of 4-(3,5-Dichlorobenzamido)-2-aminobenzoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of key enzymes in metabolic or signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,5-Dichlorobenzamido)-3-hydroxybenzoic acid
  • 2-(3,5-Dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid

Uniqueness

4-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in its applications .

Properties

IUPAC Name

4-[(3,5-dichlorobenzoyl)amino]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NO4/c15-8-3-7(4-9(16)5-8)13(19)17-10-1-2-11(14(20)21)12(18)6-10/h1-6,18H,(H,17,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPALKUVXVQDMCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=CC(=CC(=C2)Cl)Cl)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588303
Record name 4-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926196-67-0
Record name 4-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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